6H-thiazolo[5,4-e]indazol-2-amine

Catalog No.
S828757
CAS No.
21444-01-9
M.F
C8H6N4S
M. Wt
190.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6H-thiazolo[5,4-e]indazol-2-amine

Accelerate your kinase inhibitor design with a pre-organized hinge-binding scaffold. 6H-thiazolo[5,4-e]indazol-2-amine (CAS 21444-01-9) offers a fused 2-aminothiazole-indazole core that eliminates late-stage ring closure and ensures optimal hinge-region geometry. • Reduces synthesis steps: bypasses low-yield fusion of separate indazole and thiazole precursors. • Enables rapid SAR: ready-to-functionalize core for FBDD and library synthesis targeting CDKs, Src-family, ALK. • Assured quality: ≥98% purity, global stock for immediate delivery.

CAS Number

21444-01-9

Product Name

6H-thiazolo[5,4-e]indazol-2-amine

IUPAC Name

6H-pyrazolo[3,4-g][1,3]benzothiazol-2-amine

Molecular Formula

C8H6N4S

Molecular Weight

190.23 g/mol

InChI

InChI=1S/C8H6N4S/c9-8-11-6-2-1-5-4(3-10-12-5)7(6)13-8/h1-3H,(H2,9,11)(H,10,12)

InChI Key

JRNYMSODKDRXJW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1NN=C3)SC(=N2)N

Canonical SMILES

C1=CC2=C(C3=C1NN=C3)SC(=N2)N

Synonyms

6H-Thiazolo[5,4-e]indazol-2-amine, 2-Amino-6H-thiazolo[5,4-e]indazole, Thiazolo[5,4-e]indazole-2-amine, 6H-Thiazolo[5,4-e]indazole-2-amine

Purity

≥98%

Package Size

50 mg, 100 mg, 250 mg, 1 g

6H-thiazolo[5,4-e]indazol-2-amine (CAS: 21444-01-9) is a heterocyclic compound featuring a thiazole ring fused to an indazole core. This structural combination is significant in medicinal chemistry, as both the 2-aminothiazole and indazole motifs are independently recognized as key pharmacophores in the design of protein kinase inhibitors. The fused bicyclic system provides a rigid, structurally defined scaffold that is utilized as a foundational building block for developing targeted therapeutics, particularly those aimed at the ATP-binding site of kinases involved in cell cycle regulation and signal transduction.

Research Fit

AChE inhibitor scaffold design
Kinase inhibitor synthesis intermediate
Versatile 2-amino derivatization handle

Attempting to substitute this fused scaffold with simpler, non-fused 2-aminothiazoles or indazoles for kinase inhibitor development is often inefficient. The covalent fusion in 6H-thiazolo[5,4-e]indazol-2-amine creates a conformationally restricted structure that pre-organizes key hydrogen bonding groups, particularly the 2-amino group, for optimal interaction with the kinase hinge region—a critical anchor point for potent inhibitors. Using separate precursors or alternative heterocyclic cores fails to replicate this precise three-dimensional geometry, which can lead to a significant loss of binding affinity and selectivity. The thiazolo-indazole core thus serves as an advanced intermediate that bypasses the synthetic uncertainties and potential low yields of fusing the two ring systems late in a synthesis campaign.

Substitution Risk

This Scaffold
Generic Building Blocks
Tricyclic planar core enables precise H-bond/acceptor orientation
Unfused analogs may not recapitulate target engagement
2-Amino group essential for derivatization (nucleophilic substitution, click chemistry)
Less functionalized cores limit SAR diversification
Fused ring system supports unique π-π stacking and hydrophobic interactions
Non-fused heterocycles may lack required binding conformation

Pre-Organized Hinge-Binding Motif

The 2-aminothiazole moiety is a validated kinase hinge-binding element, fundamental to the mechanism of highly potent inhibitors like Dasatinib, which targets Abl kinase with sub-nanomolar efficacy. In a study of diaminothiazole inhibitors of Cyclin-Dependent Kinase 2 (CDK2), optimization of a hit compound with an IC50 of 15 µM led to derivatives with IC50 values as low as 0.9 nM, demonstrating the power of the 2-aminothiazole core in achieving high potency. Procuring the pre-fused 6H-thiazolo[5,4-e]indazol-2-amine scaffold provides direct access to this critical pharmacophore on a rigid core suitable for further elaboration.

Evidence DimensionInhibitory Potency (IC50) of Optimized 2-Aminothiazole Analogs
Target Compound DataProvides the core 2-aminothiazole motif, a feature of inhibitors with IC50 values in the low nanomolar to sub-nanomolar range.
Comparator Or BaselineInitial hit compound from high-throughput screening (IC50 = 15 µM).
Quantified DifferenceOptimization of the 2-aminothiazole scaffold can yield a >16,000-fold increase in potency.
ConditionsEnzymatic inhibition assays against target kinases (e.g., Abl, CDK2).

This compound provides a validated, high-value chemical fragment for kinase inhibition, saving significant synthetic and optimization time compared to developing a hinge-binding motif from scratch.

AChE IC50 vs Donepezil
Reported
Tl45b: 0.071 ± 0.014 μM
Donepezil: 0.021 μM
3.4-fold less potent
Supports AChE inhibitor scaffold research
In vitro human AChE assay; cross-study comparison

Versatile Indazole Core for Selectivity

The indazole portion of the scaffold is not merely a linker; it is a versatile platform for chemical modification to achieve kinase selectivity and improve drug-like properties. In studies on tetrahydroindazole-based CDK2 inhibitors, modifications to the indazole core resulted in analogs with 2- to 10-fold improved inhibitory activity against various CDK2/cyclin complexes compared to the initial hit compound. The indazole ring offers multiple, synthetically accessible positions for substitution, allowing researchers to systematically probe interactions with specific sub-pockets of a target kinase, a common strategy for differentiating between highly homologous kinase family members.

Evidence DimensionImprovement in Inhibitory Activity via Scaffold Modification
Target Compound DataOffers a modifiable indazole core for systematic SAR exploration.
Comparator Or BaselineUnsubstituted or initial hit indazole-based compounds.
Quantified DifferenceUp to 10-fold improvement in inhibitory activity against specific CDK2/cyclin complexes through indazole modification.
ConditionsEnzymatic inhibition assays for CDK2/cyclin A1, E, and O.

This scaffold is not a one-target solution but a valuable precursor for creating a diverse library of inhibitors with tailored selectivity profiles, increasing the probability of identifying a successful development candidate.

Selectivity AChE over BuChE
Class-level inference
Classified as selective AChE inhibitors
Selectivity context may support AChE-targeted research
BuChE inhibition data not provided

Rigid Core Physicochemical Profile

Compared to more flexible bi-aryl or non-fused heterocyclic kinase inhibitors, the rigid, planar structure of the thiazolo-indazole core offers a different set of physicochemical properties. Structural rigidity can reduce the entropic penalty upon binding to a target, potentially enhancing binding affinity. Furthermore, such compact scaffolds can lead to more predictable metabolic profiles and improved cell permeability compared to more complex or flexible structures. For example, in the development of Aurora kinase inhibitors, a related N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold was optimized to yield compounds with favorable properties for in vivo studies. The defined structure of 6H-thiazolo[5,4-e]indazol-2-amine provides a solid foundation for building compounds with desirable ADME (absorption, distribution, metabolism, and excretion) characteristics.

Evidence DimensionScaffold Rigidity and its Impact on Drug-like Properties
Target Compound DataA rigid, fused heterocyclic system.
Comparator Or BaselineMore flexible bi-aryl systems or non-fused heterocyclic precursors.
Quantified DifferenceQualitative advantage in conformational stability and potential for improved metabolic profile and cell permeability.
ConditionsGeneral principles of medicinal chemistry and drug design.

Procuring this rigid scaffold allows for the development of inhibitors with potentially more favorable and predictable pharmacokinetic properties, a critical factor for successful translation from in vitro activity to in vivo efficacy.

Synthetic Route
Data to verify
5-Aminoindazole + NaSCN/Br2 in AcOH
Supports in-house scaffold synthesis
Yield not reported; procedure documented
Kinase Inhibitor Scaffold
Class-level inference
Patented thiazolyl-dihydro-indazole core
Supports kinase inhibitor scaffold exploration
No kinase IC50 data reported; patent reference

Kinase Inhibitor Library Precursor

This compound is an ideal starting material for medicinal chemistry programs aiming to generate novel libraries of kinase inhibitors. Its structure incorporates a proven hinge-binding motif and a versatile core for synthetic elaboration, enabling the rapid production of diverse analogs for screening against panels of kinases like CDKs, Src-family kinases, or ALK.

Selective Cell Cycle Inhibitor Development

The thiazole and indazole scaffolds are prominent in inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology. This compound provides a foundation for developing next-generation inhibitors that are selective for specific CDK/cyclin complexes, potentially offering improved efficacy and reduced toxicity compared to less selective agents.

Fragment-Based Drug Discovery (FBDD)

As a rigid, drug-like fragment containing key pharmacophoric features, 6H-thiazolo[5,4-e]indazol-2-amine can be used in FBDD screening to identify novel binding interactions within the ATP pocket of various kinases. Its confirmed utility as a core scaffold provides a high-value starting point for fragment-to-lead evolution.

Application Fit Matrix

Application
Selection Property
Validation Focus
AChE inhibitor scaffold exploration
2-Amino derivatization handle
In vitro AChE inhibition and selectivity profiling
Kinase inhibitor scaffold synthesis
Tricyclic planar ATP-pocket scaffold
Kinase panel profiling and cell proliferation assays
Synthetic methodology development
Versatile 2-amino group reactivity
Regioselective functionalization and click chemistry
Computational docking template
Rigid planar core for accurate docking
In silico AChE binding pose validation (PDB 4EY4)

XLogP3

1.7

Wikipedia

6H-[1,3]Thiazolo[5,4-e]indazol-2-amine

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